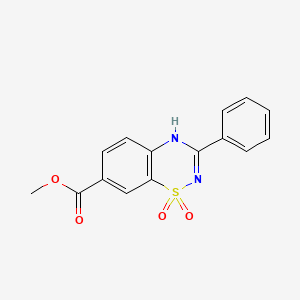

1,1-ジオキソ-3-フェニル-4H-1$L^{6}$,2,4-ベンゾチアジアジン-7-カルボン酸メチル

概要

説明

“Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” is a compound that belongs to the 1,2,4-benzothiadiazine-1,1-dioxide ring class . This class of compounds has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .

Synthesis Analysis

The synthesis of 1,2,4-benzothiadiazine-1,1-dioxide compounds involves various functional groups attached to the ring. For instance, a halo group at the 7 and 8 positions of the ring can give active compounds . Other functional groups like alkyl, aryl, alkylamino, benzyl, keto, etc., at different positions of the 1,2,4-benzothiadiazine-1,1-dioxide ring are also responsible for the activity .Molecular Structure Analysis

The molecular structure of “Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” is characterized by a 1,2,4-benzothiadiazine-1,1-dioxide ring. This ring is part of a larger class of thiadiazine structures, which have a molecular formula of C3H4N2S .Chemical Reactions Analysis

The 1,2,4-benzothiadiazine-1,1-dioxide ring can undergo various chemical reactions depending on the functional groups attached to it. For example, compounds with a halo group at the 7 and 8 positions of the ring have been found to be active .Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” can be determined using various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .科学的研究の応用

抗菌活性

この化合物は抗菌作用を持つことが発見されています。 これは、ピラゾール部分を含む新しい官能化1,3,4-チアジアゾール、1,3-チアゾール、およびピリミド[4,5- d ] [1,2,4]トリアゾロ[4,3- a ]ピリミジンの合成に使用されてきました 。 これらの化合物は、in vitroでの抗菌および抗真菌活性について評価されました .

抗ウイルス活性

この化合物の誘導体である1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗ウイルス作用を持つことが報告されています .

降圧活性

この化合物は、降圧剤の探索に使用されてきました 。 1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、降圧作用を持つことが報告されています .

抗糖尿病活性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗糖尿病作用を持つことが報告されています .

抗がん活性

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、抗がん作用を持つことが報告されています .

KATPチャネル活性化剤

一連の4H-1,2,4-ベンゾチアジアジン-1,1-ジオキシドが報告され、膵内分泌組織および血管平滑筋組織におけるKATPチャネル活性化剤として評価されました .

AMPA受容体モジュレーター

1,2,4-ベンゾチアジアジン-1,1-ジオキシド環は、AMPA受容体モジュレーターとしての性質を持つことが報告されています .

アルドース還元酵素阻害剤

2010年、Chenらは新しいシリーズのベンゾチアジアジン-1,1-ジオキシド化合物を開発し、これらの化合物をアルドース還元酵素阻害剤としてスクリーニングしました .

作用機序

Target of Action

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold, to which this compound belongs, have been reported to interact with a variety of targets, includingKATP channels and AMPA receptors .

Mode of Action

It’s known that the functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as the halo group at the 7 and 8 positions, play a crucial role in its activity .

Biochemical Pathways

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to activate katp channels, which play a crucial role in insulin release from pancreatic b cells .

Pharmacokinetics

The concentration of similar compounds in plasma has been measured using lc-ms/ms , suggesting that these compounds can be absorbed and distributed in the body.

Result of Action

Compounds with the 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a variety of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer effects .

Safety and Hazards

将来の方向性

The 1,2,4-benzothiadiazine-1,1-dioxide ring class, to which “Methyl 1,1-dioxo-3-phenyl-4H-1$L^{6},2,4-benzothiadiazine-7-carboxylate” belongs, continues to be an area of interest in medicinal chemistry. Future research may focus on exploring the potential therapeutic activities of these compounds and optimizing their properties for specific applications .

特性

IUPAC Name |

methyl 1,1-dioxo-3-phenyl-4H-1λ6,2,4-benzothiadiazine-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O4S/c1-21-15(18)11-7-8-12-13(9-11)22(19,20)17-14(16-12)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEGGQRVYXLWRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)NC(=NS2(=O)=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

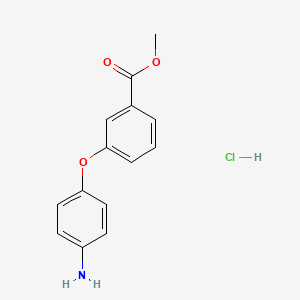

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)

![1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B1419494.png)

![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)

![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)